3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chloro substituent, and a hydroxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-methylbenzenesulfonyl chloride and p-tolyl ethylamine.
Formation of Intermediate: The initial step involves the reaction of 2-methylbenzenesulfonyl chloride with p-tolyl ethylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Hydroxyethoxylation: The final step involves the reaction of the chlorinated intermediate with ethylene glycol under basic conditions to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making these derivatives promising candidates for drug development.
Medicine
Medicinally, compounds with similar structures are investigated for their antimicrobial and anti-inflammatory properties. The presence of the sulfonamide group is particularly significant, as it is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethoxy moiety enhances solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide
- 3-chloro-N-(2-(2-methoxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide
- 3-chloro-N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-2-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is unique due to the specific positioning of its functional groups. The combination of the chloro, hydroxyethoxy, and sulfonamide groups in this particular arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-13-6-8-15(9-7-13)17(24-11-10-21)12-20-25(22,23)18-5-3-4-16(19)14(18)2/h3-9,17,20-21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKWJPGEMUMQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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